2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound exhibiting a unique arrangement of fluorinated, oxadiazolyl, sulfanyl, and quinazolinone moieties. This complex structure makes it intriguing for various scientific and industrial applications, especially in the realms of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step organic reactions starting from commercially available precursors.
Step 1: Synthesis of the 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde involves cyclization reactions.
Step 2: The aldehyde group is further reacted with a thiol derivative to form a thioacetal intermediate.
Step 3: Condensation with 3-methyl-3,4-dihydroquinazolin-4-one under controlled conditions, possibly involving catalytic amounts of acids or bases to yield the final product.
Industrial Production Methods: : The industrial scale-up would require optimization of reaction conditions to ensure high yield and purity, often using automated continuous flow reactors and in-line purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether linkage might undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Reduction of the oxadiazole ring or the quinazolinone moiety can yield various derivatives.
Substitution: : Electrophilic substitution on the aromatic ring due to the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Application of reducing agents such as lithium aluminium hydride (LiAlH4) or palladium-catalyzed hydrogenation.
Substitution: : Typically involve halogenation or nitration under controlled acidic or basic conditions.
Major Products
Oxidation yields sulfoxides and sulfones.
Reduction produces varying degrees of hydrogenated derivatives.
Substitution leads to halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: : Utilized as a scaffold for the development of novel synthetic compounds due to its diverse functional groups.
Biology: : Potential bioactivity, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: : Investigated for pharmacological properties, such as anti-inflammatory, anticancer, or antiviral activities.
Industry: : Application in the development of advanced materials with specific electronic, photophysical, or mechanical properties.
Mechanism of Action
The precise mechanism of action would depend on the specific biological target or industrial application. Generally, it can interact with molecular targets through:
Molecular Targets and Pathways: : Binding to active sites of enzymes, interaction with cellular receptors, or modulating signal transduction pathways.
Mechanistic Insight: : The quinazolinone moiety might mimic endogenous substrates, thereby competitively inhibiting enzymes. The oxadiazole ring could enhance membrane permeability, facilitating cellular uptake.
Comparison with Similar Compounds
Similar Compounds: : Compounds like 4-quinazolinone derivatives, oxadiazole-based molecules, and fluoroaromatics.
Uniqueness: : The integration of fluorinated phenyl, oxadiazole, sulfanyl, and quinazolinone moieties in a single structure offers a distinct combination of reactivity and potential bioactivity not commonly found in other compounds.
This compound’s combination of unique functional groups positions it as a versatile and promising candidate in both scientific research and industrial applications. Its synthesis and application continue to be active fields of investigation, offering potential breakthroughs in various disciplines.
Properties
IUPAC Name |
2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-23-17(24)12-7-3-5-9-14(12)20-18(23)26-10-15-21-16(22-25-15)11-6-2-4-8-13(11)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZGTALSHWXONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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